molecular formula C27H31FN4O B2706382 (4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326905-91-2

(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2706382
CAS No.: 1326905-91-2
M. Wt: 446.57
InChI Key: XJWZNMQIFTUZRW-UHFFFAOYSA-N
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Description

(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C27H31FN4O and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity and Molecular Structure

  • A study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, which was evaluated for antiproliferative activity. The compound crystallizes in the monoclinic crystal system, with the molecular structure stabilized by inter and intra-molecular hydrogen bonds. This research contributes to understanding the structural characteristics that may influence biological activity (Benaka Prasad et al., 2018).

Molecular Interaction Studies

  • Another study delved into the molecular interaction of an antagonist with the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, this research provides insights into the steric binding interactions and the potential medicinal applications of quinoline derivatives (Shim et al., 2002).

Luminescent Properties and Electron Transfer

  • Research on novel piperazine substituted naphthalimide model compounds revealed their luminescent properties and photo-induced electron transfer capabilities. Such studies are crucial for the development of new materials for sensing, imaging, and electronic applications (Gan et al., 2003).

Synthesis and Characterization of New Compounds

  • Investigations into the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors with 1-arylpiperazine structure demonstrate the potential of these compounds in visualizing receptors and understanding receptor-ligand interactions (Lacivita et al., 2009).

Solvent-polarity Reconfigurable Fluorescent Logic Gates

  • A study on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates highlights the application of these compounds in developing smart materials that can function as molecular switches or sensors, adapting their behavior based on environmental changes (Gauci & Magri, 2022).

Properties

IUPAC Name

[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O/c1-19-6-7-20(2)25(16-19)30-12-14-31(15-13-30)26-22-17-21(28)8-9-24(22)29-18-23(26)27(33)32-10-4-3-5-11-32/h6-9,16-18H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWZNMQIFTUZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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